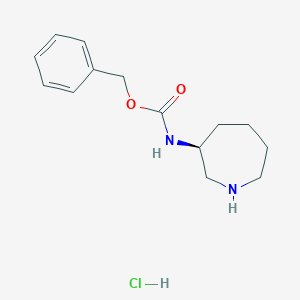

(S)-Benzyl azepan-3-ylcarbamate hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic carbamate compounds. The official Chemical Abstracts Service designation for this compound is "Carbamic acid, N-[(3S)-hexahydro-1H-azepin-3-yl]-, phenylmethyl ester, hydrochloride (1:1)" with the registry number 1384268-59-0. This nomenclature explicitly identifies the stereochemical configuration at the 3-position of the azepane ring, designating the S-absolute configuration according to Cahn-Ingold-Prelog priority rules. The International Union of Pure and Applied Chemistry name "benzyl N-[(3S)-azepan-3-yl]carbamate; hydrochloride" provides a more concise representation while maintaining essential stereochemical and structural information.

The compound classification within International Union of Pure and Applied Chemistry systems places it among the carbamate esters, specifically those derived from carbamic acid and benzyl alcohol, with the azepane ring system serving as the nitrogen-containing heterocyclic component. The systematic naming convention recognizes the azepane ring as a seven-membered saturated heterocycle containing one nitrogen atom, formally designated as hexahydro-1H-azepine in the reduced form. The benzyl group attachment occurs through an ester linkage with the carbamate functionality, establishing the compound as a benzyl carbamate derivative. The hydrochloride salt formation represents a common pharmaceutical practice for enhancing the stability and bioavailability of nitrogen-containing organic compounds.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₁₄H₂₁ClN₂O₂, representing a molecular weight of 284.78 grams per mole. This formula accounts for the addition of hydrochloric acid to the base compound, which possesses the molecular formula C₁₄H₂₀N₂O₂ with a molecular weight of 248.32 grams per mole. The stereochemical configuration is defined by the absolute S-configuration at the carbon-3 position of the azepane ring, which significantly influences the compound's three-dimensional structure and biological activity. The stereochemical designation follows from the priority assignment based on the carbamate nitrogen substituent taking precedence over the ring carbon atoms in the Cahn-Ingold-Prelog system.

The structural representation through Simplified Molecular Input Line Entry System notation for the hydrochloride salt is "C1CCNCC@HNC(=O)OCC2=CC=CC=C2.Cl", where the @ symbol denotes the S-stereochemical configuration at the specified chiral center. The International Chemical Identifier string provides additional structural detail as "InChI=1S/C14H20N2O2.ClH/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1". This comprehensive notation captures both the connectivity and stereochemical aspects of the molecule, including the specific configuration that distinguishes it from its R-enantiomer.

The stereochemical configuration profoundly impacts the compound's conformational preferences and biological interactions. Research demonstrates that substituted azepanes exhibit significant conformational flexibility, with the stereochemical configuration at specific positions influencing the preferred ring conformations and overall molecular geometry. The S-configuration at position 3 creates specific spatial arrangements that affect both intramolecular interactions and intermolecular binding with biological targets, contributing to the compound's selective biological activity profile.

Crystallographic Data and Conformational Isomerism

While specific crystallographic data for this compound are limited in the available literature, research on related azepane derivatives provides valuable insights into the structural characteristics of seven-membered nitrogen heterocycles. Azepane ring systems exhibit inherent conformational flexibility due to their seven-membered structure, which allows for multiple low-energy conformations that interconvert rapidly at room temperature. This conformational diversity is crucial for understanding the compound's biological activity and binding characteristics with target proteins.

Studies on substituted azepanes have revealed that conformational preferences can be significantly influenced by substituent effects, particularly through the introduction of specific functional groups that bias the ring toward particular conformations. Fluorine substitution research has demonstrated that strategic substitution can reduce conformational disorder in azepane systems, suggesting that the carbamate functionality in this compound may similarly influence conformational preferences. The benzyl carbamate group likely introduces steric and electronic effects that stabilize certain ring conformations while destabilizing others, effectively reducing the conformational space accessible to the molecule.

The conformational analysis of azepane derivatives through Nuclear Magnetic Resonance spectroscopy and computational modeling has revealed complex relationships between substituent positioning and ring geometry. The S-stereochemical configuration at position 3, combined with the bulky benzyl carbamate substituent, creates specific conformational constraints that influence the overall three-dimensional structure. These conformational preferences are particularly important for biological activity, as they determine the spatial arrangement of functional groups responsible for target protein binding and recognition.

Comparative Analysis with Azepane-based Structural Analogs

Comparative structural analysis of this compound with related azepane derivatives reveals important structure-activity relationships and conformational effects. The closely related compound benzyl N-[(3R)-3-methylazepan-3-yl]carbamate represents the R-enantiomer with an additional methyl substitution, possessing the molecular formula C₁₅H₂₂N₂O₂ and molecular weight of 262.35 grams per mole. This structural comparison highlights the impact of stereochemical configuration and additional substituents on molecular properties and biological activity.

The benzyl azepan-3-ylcarbamate base compound, without stereochemical specification or salt formation, serves as the parent structure for understanding the contributions of specific molecular features. Comparison with benzyl N-(azepan-3-ylamino)carbamate, which contains an additional amino functionality, demonstrates how functional group modifications affect molecular weight and structural complexity. These structural variations provide insights into the specific contributions of the S-stereochemical configuration and hydrochloride salt formation to the target compound's properties.

Research on enzyme inhibition activities reveals significant differences between stereoisomers and structural analogs of azepane-based carbamates. The S-configuration of benzyl azepan-3-ylcarbamate hydrochloride contributes to enhanced inhibitory activity against acetylcholinesterase and butyrylcholinesterase compared to other configurations and related compounds. Structure-activity relationship studies indicate that the benzyl carbamate functionality provides optimal hydrophobic interactions with enzyme active sites, while the S-stereochemical configuration ensures proper spatial orientation for effective binding. These comparative analyses underscore the importance of precise stereochemical control in azepane-based pharmaceutical compounds and highlight the unique structural features that distinguish this compound from its analogs.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Structural Features |

|---|---|---|---|---|

| (S)-Benzyl azepan-3-ylcarbamate HCl | C₁₄H₂₁ClN₂O₂ | 284.78 | S-configuration | Hydrochloride salt, benzyl carbamate |

| Benzyl azepan-3-ylcarbamate | C₁₄H₂₀N₂O₂ | 248.32 | Unspecified | Base compound, no salt |

| Benzyl N-[(3R)-3-methylazepan-3-yl]carbamate | C₁₅H₂₂N₂O₂ | 262.35 | R-configuration | Additional methyl group |

| Benzyl N-(azepan-3-ylamino)carbamate | C₁₄H₂₁N₃O₂ | 263.34 | Unspecified | Additional amino functionality |

Properties

IUPAC Name |

benzyl N-[(3S)-azepan-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYNSUYGQIRGIM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC[C@H](C1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384268-59-0 | |

| Record name | Carbamic acid, N-[(3S)-hexahydro-1H-azepin-3-yl]-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384268-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(S)-Benzyl azepan-3-ylcarbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : 249.7 g/mol

- CAS Number : 1384268-59-0

The compound features a benzyl group attached to an azepan ring, which is a seven-membered saturated heterocycle containing one nitrogen atom. The carbamate functional group contributes to its biological activity by influencing solubility and binding interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways relevant to disease states.

- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter systems such as serotonin and dopamine.

- Cellular Signaling : The compound could modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Pharmacological Properties

Several studies have investigated the pharmacological properties of this compound:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through serotonergic modulation.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzyl carbamate | Structure | Moderate enzyme inhibition |

| Azepan derivative | Structure | Limited neuroactivity |

| Other carbamates | Varies | Diverse activities based on substituents |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest analogs include other azepane derivatives and carbamate-protected amines. Below is a comparative analysis based on structural and functional attributes:

Key Differences:

Ring System :

- The target compound contains an azepane ring (7-membered saturated amine), while benazepril hydrochloride features a benzazepine (benzene-fused azepine) system . The aromatic ring in benzazepine enhances rigidity and biological target binding (e.g., ACE enzyme inhibition).

Functional Groups :

- The benzyl carbamate group in this compound is less hydrolytically stable than benazepril’s carboxylic acid ester , which is critical for prodrug activation .

Pharmacological Relevance :

- Benazepril hydrochloride is a clinically approved drug, whereas the target compound’s applications are primarily synthetic due to its carbamate protecting group and chiral center .

Physicochemical and Spectroscopic Comparisons

Solubility and Stability:

- The hydrochloride salt of (S)-benzyl azepan-3-ylcarbamate improves water solubility compared to its free base, similar to benazepril hydrochloride’s formulation .

- The carbamate group’s stability in acidic/basic conditions differs from benazepril’s ester group, which undergoes enzymatic hydrolysis in vivo .

Spectral Data:

Preparation Methods

Synthesis of benzyl azepan-3-ylcarbamate

Cbz-protection of 1-Boc-N-3-aminoazepane To a solution of 1-Boc-N-3-aminozepane (857 mg, 4 mmol) in DCM (10 mL), N,N-Diisopropylethylamine (DIEA) (1.04 mL, 6 mmol) and benzyl chloroformate (0.72 mL, 5 mmol) are added at 0 °C and stirred. The reaction mixture is stirred at room temperature until TLC monitoring showed that the reaction was complete. The mixture was diluted with DCM and washed with water and brine. The organic layer was dried over anhydrous MgSO4 and concentrated on rotary evaporator. The crude product was purified by flash column chromatography (hexane/ethyl acetate = 6:1) to yield the product, 1-Boc-3-Cbz-N-aminoazepane as clear oil.

Boc-deprotection 1-Boc-3-Cbz-N-3-aminoazepane (0.5011 g, 1.438 mmol) was suspended in DCM (5 mL) at 0 °C and TFA (2.5 mL) was added dropwise. The reaction mixture was stirred at 0 °C and progress was monitored by TLC (6:1, Hexane: EtOAc). After 2 hours, TLC suggested the reaction was complete. The reaction mixture was concentrated and the crude residue was dissolved in water (50 mL). The aqueous layer was washed with EtOAc (2 x 30 mL), then basified to pH 9 at 0 °C with NaHCO3. Thereafter the aqueous layer was extracted with CHCl3 (3 x 50 mL). This second organic layer was washed with water (50 mL), brine (10 mL) and dried over MgSO4. The product was concentrated on rotary evaporator.

- Yield: 47%

- Appearance: Yellow solid (167.3 mg)

- ¹H NMR (400 MHz, Chloroform-d) δ = 7.34 – 7.18 (m, 5H), 5.01 (s, 2H), 3.86 – 3.60 (m, 1H), 2.92 – 2.41 (m, 5H), 1.80 – 1.10 (m, 7H).

- ¹³C NMR (101 MHz, Chloroform-d) δ = 155.62, 136.74, 128.50, 128.11, 128.03, 66.45, 52.99, 51.02, 49.13, 34.31, 29.95, 21.86.

- HRMS C14H20N2O2 calculated $$M+H]+ 249.159776. found: 249.1605.

Preparation of (R)-3-amino piperidine dihydrochloride Using D-glutamic acid as a Starting Material

N-tertbutyloxycarbonyl-D-Glu dimethyl ester (APD1) synthesis: 20g D-L-glutamic acid is dissolved in 120ml MeOH (ice bath under stirring), add 32g SOCl2 keeping temperature lower than 30 °C, after adding, be warming up to 30 ± 5 °C, stir 6 ± 0.5h, sampling is tested by high performance liquid chromatography, treats that monomer conversion exceedes 95% stopped reaction, decompression desolventizing. Add 50ml H2o and 50ml Dioxane, be placed in ice bath cooling, adds 27.3g TEA and 32.2g (Boc)2o, adds completely, removes ice bath and is heated to 30 ± 5 °C, stirs 5~6h, detects intermediate reaction complete, stopped reaction by LC-MS. Remove organic solvent, extract with 2 × 150ml EA. By salt water washing, Na2sO4 dry, obtain oily matter. Yield 99%, purity 95%.

30 weight part APD1 are dissolved in 160-180 weight part EtOH, cooling 30min in ice-water bath, substep adds 10-15 weight part sodium borohydride, when precipitation appears in reaction, remove refrigerating unit, reactant reflux 2 hours, complete by LC-MS detection reaction, be cooled to 25 °C, pour 180-220 weight part salt solution into and be stirred to dissolving, filter, filtrate is concentrated into 90-110 weight part, extract with MTBE, undissolved solids stirs extraction 2h in MTBE, extract is dried by MgSO4, filter, the concentrated colorless oil that obtains, leave standstill crystallization.

13-15 weight part APD2 is dissolved in 90-110 weight part DCM, adds 18-20 weight part TEA and stir 30min in 0 °C of ice bath; Drip MsCl, after dropwising, in 0 °C of ice bath, stir 30min, be then heated to 30 ± 5 °C, continue to stir 30-60min, detect by LC-MS, after reacting completely, water, saturated NaHCO3 solution, normal saline washing, the dry concentrated yellow oil that obtains.

8-12 weight part APD3 stir under be dissolved in 80-100 weight part ACN, add 90-95 weight part 25%NH3·H2o, is incubated 30 ± 5 °C, continues to stir 2 days, disappears by LC-MS detecting reactant, and mixture is concentrated, with EA extraction, salt water washing, Na2sO4 dry, the concentrated white solid that obtains.

30-34 weight part APD4 adds in 170-180 weight part MeOH, controls the following SOCl of dropping of 30 °C of temperature, after dropping finishes, controlling temperature at 30 ± 5 °C, reaction 10h, detects reactionless thing, and cooling discharge adds EA extraction, washing, vacuum drying product.

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3

Preparation of the B(OCH2CF3)3 Reagent B(OCH2CF3)3 can be prepared by reaction of 2,2,2-trifluoroethanol with BBr3 at low temperature. This gave B(OCH2CF3)3 in excellent yield after purification by distillation.

An alternative method involves heating a suspension of B2O3 in 2,2,2-trifluoroethanol for 24 h, followed by distillation, to give the borate ester in 33–48% yield on 25–50 g scale, and up to 28% of the trifluoroethanol could be recovered and recycled. The B(OCH2CF3)3 reagent can be stored at room temperature under inert atmosphere for at least four months without any observable deterioration.

Preparation of N-benzylamides The preparation of N-benzylamides was explored using standard conditions to evaluate the carboxylic acid scope. A range of N-benzyl-2-arylacetamides were obtained in very good yield including α-substituted and heteroaromatic acids. A simple aliphatic acid and N-Boc sarcosine also underwent amidation effectively. Carboxylic acids with conjugated alkyne and alkene groups could be coupled efficiently, but more hindered examples required a higher reaction temperature. More hindered aliphatic systems including trifluoroacetic acid and pivalic acid could also be coupled effectively by using a higher reaction temperature. Benzoic acids were also relatively unreactive and required higher reaction temperatures in order for reasonable conversions to be obtained.

Q & A

Q. What are the recommended synthetic routes for (S)-Benzyl azepan-3-ylcarbamate hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via carbamate formation between an azepane precursor and benzyl chloroformate. Key parameters include:

- Chiral control : Use (S)-azepan-3-amine as the starting material to preserve stereochemistry.

- Reaction medium : Anhydrous dichloromethane or THF under inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Temperature : Maintain 0–5°C during benzylation to minimize racemization.

- Purification : Chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric purity (>98%, as per typical standards ).

- Optimization : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and adjust stoichiometry of benzyl chloroformate (1.2–1.5 equiv) for maximal yield .

Q. How should researchers handle and store this compound to maintain its stability during long-term studies?

- Methodological Answer :

- Storage : Airtight containers under nitrogen at –20°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) are recommended.

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light (store in amber glass).

- Stability validation : Perform periodic HPLC analysis (e.g., 3-month intervals) to detect degradation products (e.g., free azepane or benzyl alcohol) .

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Purity thresholds should exceed 95% for biological studies .

- Stereochemistry : Polarimetry ([α]D²⁵ values) and chiral HPLC (Chiralcel® OD-H column, hexane/isopropanol eluent). Compare retention times with (R)-enantiomer standards .

- Structural confirmation : ¹H/¹³C NMR (DMSO-d6, δ ~7.3 ppm for benzyl protons) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity observed in different assay systems?

- Methodological Answer :

- Assay validation : Cross-test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based models) under standardized conditions (pH 7.4, 37°C).

- Impurity analysis : Use LC-MS to rule out batch-specific contaminants (e.g., residual solvents or diastereomers) .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-assay variability. Replicate experiments in ≥3 independent trials .

Q. What experimental approaches are recommended for investigating the compound’s stability under varying pH and temperature conditions relevant to pharmacological applications?

- Methodological Answer :

- Forced degradation : Expose the compound to buffers (pH 1–10) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS/MS.

- Kinetic modeling : Calculate rate constants (k) for hydrolysis and derive Arrhenius plots to predict shelf-life under storage conditions .

- Solid-state stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

Q. How can computational chemistry be integrated with experimental data to elucidate structure-activity relationships (SAR) for this chiral compound?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., GABA transporters). Validate poses with mutagenesis data.

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability and conformational flexibility.

- QSAR modeling : Corrogate experimental IC₅₀ values with computed descriptors (e.g., logP, polar surface area) using partial least squares (PLS) regression .

Q. What methodologies are available for identifying and quantifying degradation products formed during forced decomposition studies?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to fragment degradation products (e.g., m/z 180.1 for benzyl alcohol).

- NMR spectroscopy : Compare ¹H NMR spectra of degraded samples with authentic standards (e.g., azepane hydrochloride).

- Quantitation : Develop a calibration curve for major degradants using HPLC-UV (LOD ≤ 0.1% w/w) .

Q. How should researchers design experiments to differentiate between direct pharmacological effects and artifacts caused by solvent interactions or excipient chemistry?

- Methodological Answer :

- Solvent controls : Test DMSO, ethanol, or PEG-400 at equivalent concentrations in vehicle-only groups.

- Excipient screening : Use a panel of stabilizers (e.g., cyclodextrins, HPMC) to assess interference with biological activity.

- Concentration-response curves : Ensure linearity across dilutions (e.g., 1 nM–100 µM) to exclude solvent-driven nonlinear effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.